6'-O-Galloylalbiflorin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6’-O-Galloylalbiflorin est un glycoside monoterpénique dérivé de l'albiflorin, portant un substituant galloyl en position 6. Il a suscité l'attention en raison de ses diverses activités biologiques, notamment son rôle d'antagoniste des androgènes et d'agent antinéoplasique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 6’-O-Galloylalbiflorin implique généralement l'estérification de l'albiflorin avec l'acide gallique. La réaction est réalisée dans des conditions légèrement acides pour faciliter la formation de l'ester galloyl en position 6' de l'albiflorin .

Méthodes de production industrielle : La production industrielle du 6’-O-Galloylalbiflorin est principalement réalisée par extraction des racines de Paeonia lactiflora. Le processus d'extraction implique l'utilisation de solvants tels que l'éthanol ou le méthanol, suivi d'étapes de purification comprenant la chromatographie pour isoler le composé souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le 6’-O-Galloylalbiflorin subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle présents dans la partie galloyl peuvent être oxydés pour former des quinones.

Réduction : Le groupe carbonyle dans le cycle lactone peut être réduit pour former l'alcool correspondant.

Substitution : La liaison ester peut subir des réactions de substitution nucléophile.

Réactifs et conditions courantes :

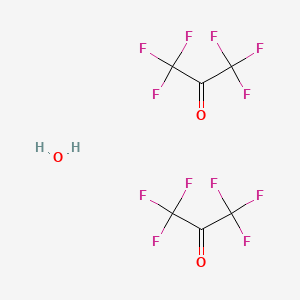

Oxydation : Des réactifs tels que le permanganate de potassium (KMnO₄) ou le peroxyde d'hydrogène (H₂O₂) en conditions acides.

Réduction : Des réactifs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄).

Substitution : Des nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux produits formés :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés alcooliques.

Substitution : Divers esters et amides substitués.

Applications De Recherche Scientifique

Le 6’-O-Galloylalbiflorin a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse d'autres molécules complexes.

Biologie : Étudié pour son rôle dans le métabolisme des plantes et ses effets sur diverses voies biologiques.

Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques en raison de ses propriétés bioactives.

5. Mécanisme d'action

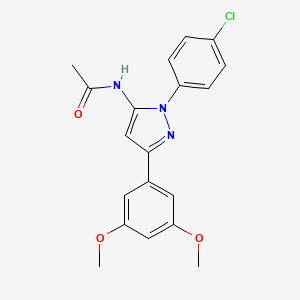

Le mécanisme d'action du 6’-O-Galloylalbiflorin implique son interaction avec les récepteurs des androgènes. Il agit comme un antagoniste, inhibant la biosynthèse ou les actions des androgènes. Cette inhibition peut empêcher la prolifération des cellules dépendantes des androgènes, ce qui en fait un candidat potentiel pour la thérapie du cancer . Les cibles moléculaires comprennent les récepteurs des androgènes, et les voies impliquées sont liées à la signalisation des androgènes .

Composés similaires :

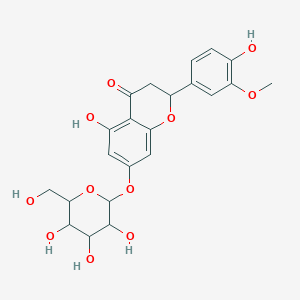

Albiflorin : Le composé parent du 6’-O-Galloylalbiflorin, également isolé de .

Paeoniflorin : Un autre glycoside monoterpénique de Paeonia lactiflora, connu pour ses effets anti-inflammatoires et neuroprotecteurs.

Unicité du 6’-O-Galloylalbiflorin : Le 6’-O-Galloylalbiflorin est unique en raison de son substituant galloyl, qui confère des activités biologiques supplémentaires telles que l'antagonisme des androgènes et les propriétés antinéoplasiques. Cela le distingue de son composé parent, l'albiflorin, et d'autres glycosides similaires .

Mécanisme D'action

The mechanism of action of 6’-O-Galloylalbiflorin involves its interaction with androgen receptors. It acts as an antagonist, inhibiting the biosynthesis or actions of androgens. This inhibition can prevent the proliferation of androgen-dependent cells, making it a potential candidate for cancer therapy . The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling .

Comparaison Avec Des Composés Similaires

Albiflorin: The parent compound of 6’-O-Galloylalbiflorin, also isolated from .

Paeoniflorin: Another monoterpene glycoside from Paeonia lactiflora, known for its anti-inflammatory and neuroprotective effects.

Uniqueness of 6’-O-Galloylalbiflorin: 6’-O-Galloylalbiflorin is unique due to its galloyl substituent, which imparts additional biological activities such as androgen antagonism and antineoplastic properties. This makes it distinct from its parent compound albiflorin and other similar glycosides .

Propriétés

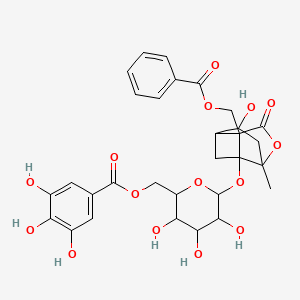

Formule moléculaire |

C30H32O15 |

|---|---|

Poids moléculaire |

632.6 g/mol |

Nom IUPAC |

[6-[[9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C30H32O15/c1-28-10-18(33)15-9-30(28,29(15,27(40)45-28)12-42-24(38)13-5-3-2-4-6-13)44-26-23(37)22(36)21(35)19(43-26)11-41-25(39)14-7-16(31)20(34)17(32)8-14/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3 |

Clé InChI |

NKYKOCKNAQIWRZ-UHFFFAOYSA-N |

SMILES canonique |

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7'-methyl-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12301007.png)

![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B12301009.png)

![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B12301022.png)

![1-Azabicyclo[2.2.2]octan-3-yl 6-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride](/img/structure/B12301026.png)

![N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B12301045.png)

![(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate](/img/structure/B12301054.png)

![4-methyl-N-[4-[(E)-2-[4-[(E)-1-(4-methyl-N-(4-methylphenyl)anilino)-2-phenylethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B12301062.png)